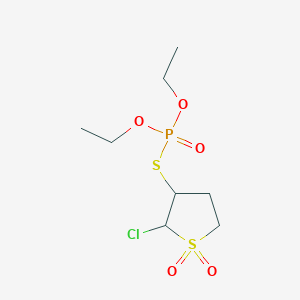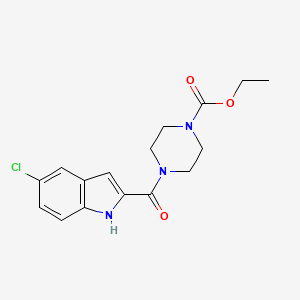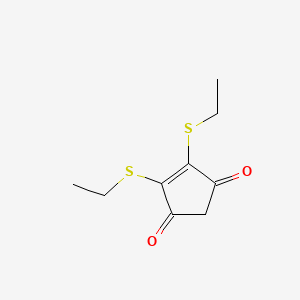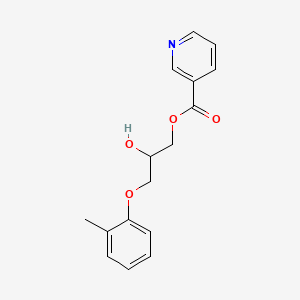
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is a complex organosulfur compound It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and various functional groups including chloro, diethoxyphosphoryl, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the chloro and diethoxyphosphoryl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
化学反应分析
Types of Reactions
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiolanes with different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide exerts its effects involves interactions with various molecular targets. The chloro and diethoxyphosphoryl groups can participate in binding interactions with enzymes and receptors, influencing their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Dibenzothiophene 5,5-dioxide: Used in organic solar cells and other electronic applications.
Uniqueness
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
4915-25-7 |
|---|---|
分子式 |
C8H16ClO5PS2 |
分子量 |
322.8 g/mol |
IUPAC 名称 |
2-chloro-3-diethoxyphosphorylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16ClO5PS2/c1-3-13-15(10,14-4-2)16-7-5-6-17(11,12)8(7)9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
PRKRQRXWOZRDGG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)SC1CCS(=O)(=O)C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)



![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
